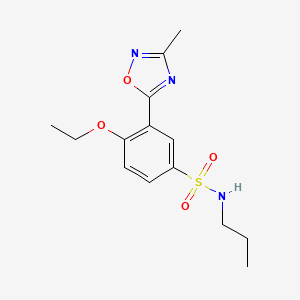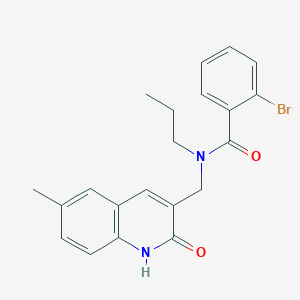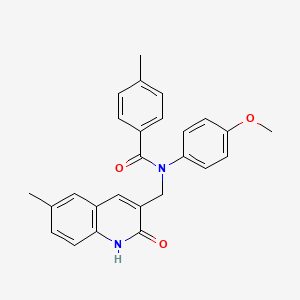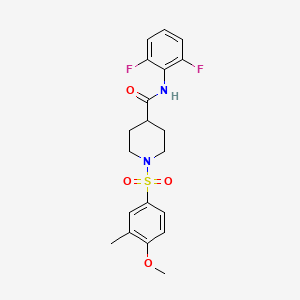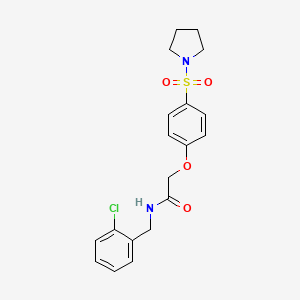
N-(2-chlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its therapeutic potential in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathway of cytokines, which are important mediators of inflammation and immune response.
Mecanismo De Acción
CP-690,550 selectively inhibits N-(2-chlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, which is a key enzyme involved in the signaling pathway of cytokines such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. By inhibiting N-(2-chlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, CP-690,550 blocks the downstream signaling of these cytokines, which leads to a reduction in inflammation and immune response.
Biochemical and physiological effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects in animal models and humans. These include a reduction in the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha, interleukin-6, and interleukin-17, and an increase in the levels of anti-inflammatory cytokines, such as interleukin-10. CP-690,550 also reduces the activation and proliferation of T cells, which are key players in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-690,550 in laboratory experiments is its high selectivity for N-(2-chlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, which allows for specific targeting of the cytokine signaling pathway. CP-690,550 also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of CP-690,550 is its potential for off-target effects, which can lead to unwanted side effects and toxicity.
Direcciones Futuras
There are several future directions for research on CP-690,550. One area of interest is the development of new JAK inhibitors with improved selectivity and efficacy. Another area of research is the identification of biomarkers that can predict patient response to CP-690,550 and other JAK inhibitors. Finally, there is a need for further studies on the long-term safety and efficacy of CP-690,550 in the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of CP-690,550 involves several steps, starting with the reaction of 2-chlorobenzyl chloride with 4-hydroxyphenethylamine to form N-(2-chlorobenzyl)-4-hydroxyphenethylamine. This intermediate is then reacted with 4-(pyrrolidin-1-ylsulfonyl)phenol to form the final product, CP-690,550. The synthesis process has been optimized for high yield and purity, and the final product is obtained in a crystalline form suitable for use in laboratory experiments.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its therapeutic potential in the treatment of various autoimmune diseases. In preclinical studies, CP-690,550 has been shown to effectively reduce inflammation and improve symptoms in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. Clinical trials in humans have also demonstrated the efficacy of CP-690,550 in reducing disease activity and improving patient outcomes in rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c20-18-6-2-1-5-15(18)13-21-19(23)14-26-16-7-9-17(10-8-16)27(24,25)22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAQXDQXLDMOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

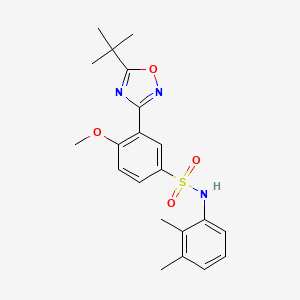
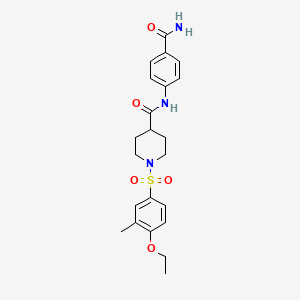
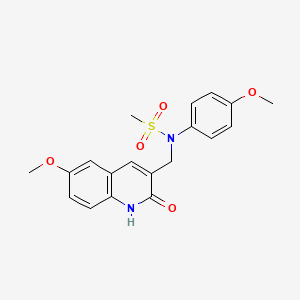
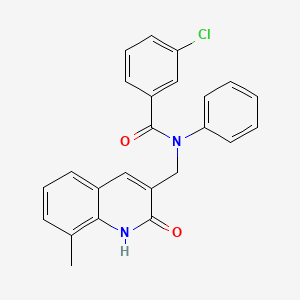
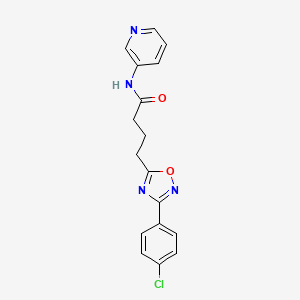
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-methylpiperazine](/img/structure/B7717258.png)
